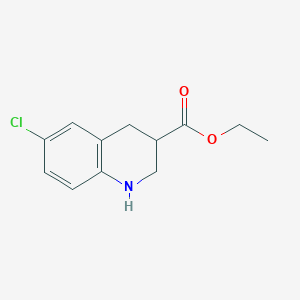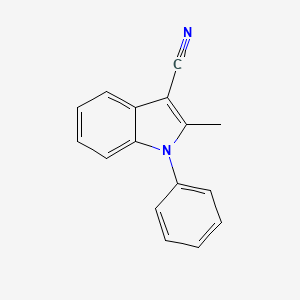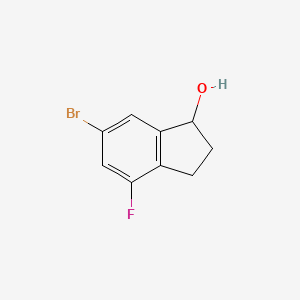
5-(6-Oxo-3,6-dihydro-9h-purin-9-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine ring structure attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the pentanoic acid moiety.
Industrial Production Methods
Industrial production of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the pentanoic acid chain.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in nucleic acid metabolism. This can lead to various biological effects, including antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine ring with a pentanoic acid chain. This structural feature allows it to interact with biological molecules in ways that other purine derivatives may not, potentially leading to unique biological activities and applications.
Properties
CAS No. |
34397-01-8 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-(6-oxo-1H-purin-9-yl)pentanoic acid |
InChI |
InChI=1S/C10H12N4O3/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17) |
InChI Key |
ABJZKHIWSCOPDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


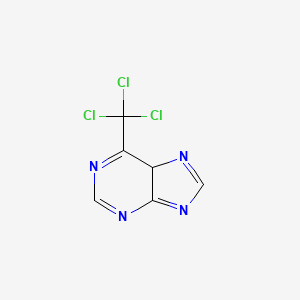

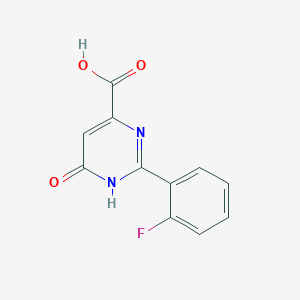

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)


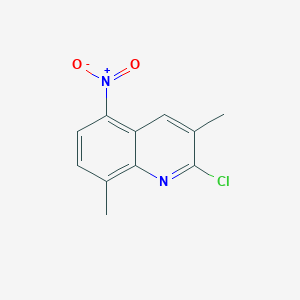
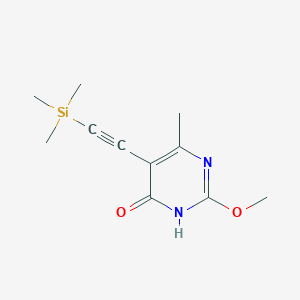
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

